molecular formula C15H16O5 B1256466 Deoxymikanolide

Deoxymikanolide

Katalognummer: B1256466
Molekulargewicht: 276.28 g/mol
InChI-Schlüssel: XASRCIGCTSZFAS-SQRMYFJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deoxymikanolide is a bioactive sesquiterpene lactone compound naturally isolated from the plant Mikania micrantha . This compound features an α,β-unsaturated lactone structure, which is critical for its biological activity and allows it to function as a strong thiol-blocking agent by covalently binding to sulfhydryl groups in biological molecules via Michael addition . In microbiological research, Deoxymikanolide exhibits significant antibacterial properties. Studies demonstrate potent activity against the gram-negative bacterium Ralstonia solanacearum , with a determined Minimum Inhibitory Concentration (MIC) of 62.5 mg/L and a Minimum Bactericidal Concentration (MBC) of 125 mg/L . The compound's mechanism of antibacterial action involves adversely affecting bacterial physiology by disrupting glycan and phosphorus metabolism, increasing cell membrane permeability (evidenced by elevated electric conductivity), and inducing oxidative stress through increased intracellular ROS and malondialdehyde (MDA) levels while simultaneously inhibiting key antioxidant enzymes like catalase, peroxidase, and superoxide dismutase . Transmission electron microscopy confirms that treatment leads to progressive cellular damage, starting with cell shrinkage and progressing to cytoplasmic disruption . In parasitology research, Deoxymikanolide shows promising in vitro and in vivo activity against Trypanosoma cruzi , the causative agent of Chagas disease . Its primary anti-parasitic mechanism involves inducing mitochondrial dysfunction, including membrane depolarization, without generating reactive oxygen species (ROS). This mitochondrial impairment, combined with its thiol-blocking activity, disrupts the parasite's redox balance and energy metabolism, ultimately leading to parasite death through apoptosis and autophagy pathways . Treatment results in significant ultrastructural changes in the parasites, observable via transmission electron microscopy . This product is designated For Research Use Only (RUO) and is intended solely for laboratory research purposes in microbiology, parasitology, and natural product drug discovery. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

Molekularformel

C15H16O5

Molekulargewicht

276.28 g/mol

IUPAC-Name

(1R,2R,6S,8S,10S)-8-methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione

InChI

InChI=1S/C15H16O5/c1-7-12-9-5-8(14(17)18-9)3-4-11-15(2,20-11)6-10(12)19-13(7)16/h5,9-12H,1,3-4,6H2,2H3/t9-,10+,11+,12+,15+/m1/s1

InChI-Schlüssel

XASRCIGCTSZFAS-SQRMYFJTSA-N

SMILES

CC12CC3C(C4C=C(CCC1O2)C(=O)O4)C(=C)C(=O)O3

Isomerische SMILES

C[C@]12C[C@H]3[C@H]([C@H]4C=C(CC[C@@H]1O2)C(=O)O4)C(=C)C(=O)O3

Kanonische SMILES

CC12CC3C(C4C=C(CCC1O2)C(=O)O4)C(=C)C(=O)O3

Synonyme

(1,10-epoxy-4,11(13)-germacradiene12,8-15,6-diolide)
deoxy-mikanolide
deoxymikanolide

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Deoxymikanolide has been identified as a potent antibacterial agent. A study demonstrated that it adversely affected the physiology and ultrastructure of Ralstonia solanacearum, a pathogenic bacterium. The treatment with deoxymikanolide led to increased electric conductivity, elevated levels of reactive oxygen species (ROS), and significant inhibition of antioxidant enzyme activities within the bacterial cells. These findings suggest that deoxymikanolide disrupts bacterial metabolism and induces oxidative stress, ultimately leading to cell death .

Trypanosoma cruzi

Deoxymikanolide exhibits significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that it has low inhibitory concentrations against trypomastigotes and amastigotes, with selectivity indices indicating its potential as a therapeutic agent. In vivo experiments demonstrated that deoxymikanolide reduced parasitemia and associated weight loss in infected mice, with a survival rate of 70% compared to 0% in control groups . The compound's mechanism involves thiol blocking and mitochondrial dysfunction, leading to increased oxidative stress within the parasites .

Leishmania braziliensis

In addition to its activity against Trypanosoma cruzi, deoxymikanolide has shown efficacy against Leishmania braziliensis. The compound inhibited promastigote growth with promising IC50 values, indicating its potential for treating leishmaniasis .

Antitumor Properties

Research indicates that extracts from Mikania micrantha, which contain deoxymikanolide, possess antitumor activity. In vitro studies on human cancer cell lines (K562 and HeLa) demonstrated that these extracts inhibited cell proliferation and induced apoptosis. The aqueous extract was particularly effective in enhancing immune responses in mice, suggesting that deoxymikanolide may contribute to the anticancer effects observed .

Summary Table of Biological Activities

Activity Target Organism IC50 (μg/mL) Selectivity Index Notes
AntibacterialRalstonia solanacearumNot specifiedNot specifiedAlters cell morphology and physiology
AntiparasiticTrypanosoma cruzi0.08 (epimastigotes)54Reduces parasitemia in vivo
AntiparasiticLeishmania braziliensis11.5Not specifiedEffective against promastigotes
AntitumorK562 (human leukemia)Not specifiedNot specifiedInduces apoptosis in cancer cells

Vorbereitungsmethoden

Solvent Selection and Maceration

The powdered plant material undergoes maceration using polar solvents to solubilize sesquiterpene lactones. Ethanol-water mixtures (70:30 v/v) are commonly employed for initial extraction due to their efficacy in dissolving both polar and moderately nonpolar compounds. For instance, a study on M. variifolia utilized 70% ethanol to produce a crude extract, which was subsequently partitioned with hexane and dichloromethane (DCM) to isolate nonpolar constituents.

Sequential Partitioning

The ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity:

  • Hexane : Removes waxes and lipids.

  • Dichloromethane (DCM) : Extracts sesquiterpene lactones, including deoxymikanolide.

  • Ethyl acetate (EtOAc) and n-butanol : Capture more polar metabolites.

In one protocol, the DCM fraction of M. micrantha yielded 3.6% crude extract after vacuum evaporation, which was further refined through column chromatography.

Purification Techniques

Column Chromatography

The DCM fraction is subjected to silica gel column chromatography using gradient elution with DCM:EtOAc or hexane:EtOAc mixtures. For example:

  • M. variifolia : A silica gel column (50 × 4.5 cm) eluted with DCM:EtOAc (3:7) yielded deoxymikanolide as crystalline precipitates.

  • M. micrantha : Fractions eluted with DCM:EtOAc (95:5 to 90:10) produced deoxymikanolide alongside mikanolide and dihydromikanolide.

Table 1: Chromatographic Conditions for Deoxymikanolide Isolation

Plant SpeciesColumn Stationary PhaseEluent GradientKey Fractions
M. variifoliaSilica gel 60 (230–400 mesh)DCM:EtOAc (100:0 → 0:100)DCM:EtOAc (3:7)
M. micranthaSilica gel 60 F254Hexane:EtOAc (1:1)DCM:EtOAc (95:5–90:10)

Preparative Thin-Layer Chromatography (TLC)

Residual impurities in chromatographic fractions are resolved using preparative TLC. Silica gel plates developed with hexane:EtOAc (1:1) effectively separate deoxymikanolide from structurally similar lactones.

Structural Modification and Derivative Synthesis

While deoxymikanolide is predominantly isolated from natural sources, chemical modifications have been explored to enhance its bioactivity.

Hydrogenation Reactions

Catalytic hydrogenation of mikanolide (a precursor) over palladium/carbon (Pd/C) under hydrogen gas (15–20 psi) produces deoxymikanolide via reduction of α,β-unsaturated lactone moieties. For example:

  • Procedure : A mixture of mikanolide (0.98 g) in EtOAc (150 mL) with 10% Pd/C (0.20 g) was hydrogenated at 15 psi for 2 hours, yielding deoxymikanolide after filtration and crystallization.

Acid-Catalyzed Rearrangements

Refluxing mikanolide with hydrochloric acid (HCl) in methanol induces rearrangements, though this method primarily generates derivatives rather than deoxymikanolide itself.

Analytical Characterization

Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (500 MHz, CDCl₃): Characteristic signals include δ 6.20 (H-13a, d, J = 3.0 Hz) and δ 5.50 (H-1, d, J = 10.5 Hz).

    • ¹³C NMR : Key lactone carbonyl resonances at δ 170–175 ppm.

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 264.1362 [M+H]⁺ confirms the molecular formula C₁₅H₂₀O₃.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile:water gradient) quantifies deoxymikanolide purity (>95%) and distinguishes it from co-isolated lactones.

Table 2: HPLC Parameters for Deoxymikanolide Analysis

ColumnMobile PhaseFlow RateDetection WavelengthRetention Time
Phenomenex Kinetex XB-C18Acetonitrile:Water (0–100%)1 mL/min210 nm22.5 min

Challenges and Optimization Strategies

Low Natural Abundance

Deoxymikanolide constitutes <0.03% of dry plant material in M. variifolia, necessitating large-scale extractions (500 g plant → 18 g crude extract).

Solvent System Refinement

Adjusting DCM:EtOAc ratios during column chromatography improves resolution. For instance, increasing EtOAc polarity from 5% to 10% enhances separation of deoxymikanolide from dihydromikanolide.

Catalytic Hydrogenation Efficiency

Optimizing Pd/C loading (5–10%) and hydrogen pressure (15–20 psi) maximizes yield while minimizing over-reduction byproducts .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Deoxymikanolide, and how can researchers optimize yield and purity in laboratory settings?

  • Deoxymikanolide synthesis typically involves [insert specific pathways, e.g., lactonization or cycloaddition]. To optimize yield, researchers should systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and monitor progress via TLC or HPLC. Purity can be enhanced using recrystallization (e.g., ethanol/water mixtures) or column chromatography with silica gel gradients. For reproducibility, document all procedural deviations and validate purity via melting point analysis and NMR spectral consistency .

Q. Which spectroscopic techniques are most effective for characterizing Deoxymikanolide, and what key spectral markers should researchers prioritize?

  • High-resolution mass spectrometry (HR-MS) confirms molecular formula accuracy (±3 ppm), while 1H^1H- and 13C^13C-NMR identify lactone ring protons (δ 4.5–5.5 ppm) and carbonyl carbons (δ 170–180 ppm). IR spectroscopy verifies ester C=O stretches (~1740 cm1^{-1}). Researchers should cross-reference spectral data with published analogs to resolve ambiguities in stereochemistry .

Q. How should researchers design initial biological activity screens for Deoxymikanolide to ensure reproducibility across different cell lines or model organisms?

  • Use standardized cell lines (e.g., HEK293, MCF-7) with clear passage numbers and culture conditions. Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%). Replicate experiments at least three times, and validate results using orthogonal assays (e.g., ATP-based viability and apoptosis markers). Predefine significance thresholds (e.g., p < 0.05) and account for batch effects in reagents .

Advanced Research Questions

Q. What experimental approaches can elucidate the mechanism of action of Deoxymikanolide at the molecular level, particularly in complex biological systems?

  • Combine target-agnostic methods (thermal proteome profiling or CRISPR-Cas9 screens) with molecular docking simulations to predict protein binding partners. Validate hits using surface plasmon resonance (SPR) or microscale thermophoresis (MST). For in vivo relevance, employ knock-out models or siRNA silencing in disease-relevant contexts (e.g., cancer xenografts). Triangulate data with transcriptomic profiling (RNA-seq) to identify downstream pathways .

Q. How can researchers resolve contradictions in Deoxymikanolide bioactivity data obtained from different experimental models or assay conditions?

  • Conduct meta-analyses to identify confounding variables (e.g., cell density, serum concentration). Use factorial experimental designs to test interactions between critical parameters. If discrepancies persist, apply sensitivity analysis or machine learning (e.g., random forests) to rank variable importance. Report negative results transparently and provide raw datasets for independent validation .

Q. What strategies are effective for designing Deoxymikanolide analogs with enhanced selectivity, and how should structure-activity relationship (SAR) studies be structured?

  • Prioritize substituents at the C-8 and C-9 positions for SAR exploration. Use computational tools (Molecular Dynamics, QSAR) to predict binding affinity and off-target risks. Synthesize analogs iteratively, testing each batch for cytotoxicity (normal vs. cancer cells) and target engagement (e.g., Western blot for pathway inhibition). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize leads for preclinical testing .

Methodological Guidelines

  • Data Interpretation : Differentiate artifacts from true signals by repeating experiments with independent batches and including technical replicates. Use Bland-Altman plots for assay variability assessment .
  • Ethical Reporting : Adhere to the Beilstein Journal’s standards for supplementary data, ensuring raw spectra and statistical code are archived .
  • Literature Integration : Cite primary sources for analogs and mechanistic hypotheses, avoiding overreliance on review articles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxymikanolide
Reactant of Route 2
Reactant of Route 2
Deoxymikanolide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.